5-Methyl-3-(alpha-methylbenzyl)rhodanine
Description
Structure
3D Structure
Properties
CAS No. |
23538-09-2 |
|---|---|
Molecular Formula |
C12H13NOS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3 |
InChI Key |
QJZUHKFLFBSWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 3 Alpha Methylbenzyl Rhodanine and Analogues
Strategies for N-Substitution at the Rhodanine (B49660) Ring (e.g., at the 3-position with alpha-methylbenzyl)
Base-Assisted One-Pot Coupling and Cyclization Processes
Efficient, one-pot multicomponent reactions are highly favored for constructing N-substituted rhodanines. researchgate.net A prominent strategy involves the base-assisted coupling and subsequent cyclization of a primary amine, carbon disulfide, and a suitable third component. nih.gov This approach is valued for its operational simplicity and high yields. The reaction typically proceeds by forming a dithiocarbamate (B8719985) intermediate from the primary amine and carbon disulfide, which then undergoes cyclization. acs.org This method avoids the isolation of intermediates, making it a streamlined process for generating diverse rhodanine libraries. researchgate.net
Reaction of Primary Amines with Carbon Disulfide and Methyl (2-chloroacetyl)carbamate
A specific and highly effective one-pot method for synthesizing 5-unsubstituted, N-3-substituted rhodanines has been developed, which utilizes a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate. nih.govresearchgate.net This metal-free conversion is facilitated by a base, such as triethylamine (B128534) (Et3N), and proceeds rapidly at room temperature. researchgate.net The process demonstrates broad functional group tolerance, accommodating a wide range of primary amines including aliphatic, benzylic, and aromatic variants, to produce the corresponding N-substituted rhodanines in excellent yields. nih.govnih.gov
The proposed mechanism begins with the reaction between the primary amine and carbon disulfide to form a dithiocarbamic acid salt. This intermediate then reacts with methyl (2-chloroacetyl)carbamate, leading to an acyclic intermediate that undergoes intramolecular cyclization to furnish the final N-substituted rhodanine ring. researchgate.net
Table 1: Examples of N-Substituted Rhodanine Synthesis
| Primary Amine (Reactant 1) | Other Key Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzylamine | CS₂, Methyl (2-chloroacetyl)carbamate | Et₃N, MeCN, r.t., 10 min | 3-(4-Methylbenzyl)-2-thioxothiazolidin-4-one | 96% | nih.gov |
| (R)-α-Methylbenzylamine | CS₂, Methyl (2-chloroacetyl)carbamate | Et₃N, MeCN, r.t., 10 min | 3-((R)-1-Phenylethyl)-2-thioxothiazolidin-4-one | 98% | researchgate.net |
| Aniline | CS₂, Methyl (2-chloroacetyl)carbamate | Et₃N, MeCN, r.t., 10 min | 3-Phenyl-2-thioxothiazolidin-4-one | 95% | researchgate.net |
| Cyclohexylamine | CS₂, Methyl (2-chloroacetyl)carbamate | Et₃N, MeCN, r.t., 10 min | 3-Cyclohexyl-2-thioxothiazolidin-4-one | 96% | researchgate.net |
Strategies for 5-Substitution (e.g., at the 5-position with a methyl group or other moieties)
Functionalization at the C-5 position is another cornerstone of rhodanine chemistry, often involving the active methylene (B1212753) group present in the parent ring. researchgate.net
Knoevenagel Condensation Approaches with Aldehydes and Rhodanine Derivatives
The Knoevenagel condensation is the most widely employed method for introducing substituents at the C-5 position of the rhodanine ring. ekb.eg This reaction involves the condensation of an aldehyde (or ketone) with the active methylene group at C-5 of a rhodanine derivative, typically catalyzed by a weak base like piperidine (B6355638) or sodium acetate. ekb.egnih.gov The reaction proceeds via a nucleophilic addition followed by dehydration, resulting in a 5-arylidene or 5-alkylidene rhodanine derivative. ekb.egresearchgate.net This method is exceptionally versatile, allowing for the introduction of a wide array of aromatic and heteroaromatic moieties. nanobioletters.comnih.gov The resulting products are typically the more thermodynamically stable Z-isomer. nih.govmdpi.com
Table 2: Knoevenagel Condensation of Rhodanine Derivatives
| Rhodanine Derivative | Aldehyde | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Rhodanine | Benzaldehyde | Sodium Acetate / Acetic Acid | Reflux | High | nanobioletters.com |
| Rhodanine | 4-Chlorobenzaldehyde | Sodium Acetate / Acetic Acid | Reflux, 2h | 93% | nih.gov |
| Rhodanine | 4-Bromobenzaldehyde | Sodium Acetate / Acetic Acid | Reflux, 2h | 95% | nih.gov |
| Rhodanine | Vanillin (B372448) | L-proline-based Deep Eutectic Solvent | 60 °C, 1h | High | researchgate.net |
Modification of the Methylene Carbon at the C-5 Position
Beyond the Knoevenagel condensation, the active methylene group at the C-5 position can undergo other chemical modifications. The labile hydrogen atoms at this position allow for reactions with various electrophiles. ekb.eg For instance, the C-5 methylene group can react with diazonium salts in coupling reactions to form 5-arylazo derivatives. ekb.eg Another approach involves the 1,4-addition (Michael addition) to 5-benzylidenerhodanine (B7764880) derivatives. In this reaction, a nucleophile, such as a Grignard reagent, attacks the exocyclic electrophilic carbon atom, leading to the formation of 5-aralkyl derivatives after acidification. ekb.eg These strategies expand the scope of possible C-5 modifications beyond what is achievable with the Knoevenagel condensation alone.
Advanced Synthetic Approaches and Catalytic Methods for Rhodanine Derivatization
Modern synthetic chemistry has introduced advanced methodologies to improve the efficiency, selectivity, and environmental footprint of rhodanine synthesis. These include the use of novel catalysts and non-conventional energy sources.
Catalytic methods often focus on enhancing the Knoevenagel condensation. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been developed as an effective, magnetically separable heterogeneous catalyst for the synthesis of 5-arylidene-rhodanine derivatives in water. nanobioletters.com This green protocol offers mild reaction conditions, high product yields, and catalyst recyclability. nanobioletters.com
The use of non-conventional energy sources has also been explored. Microwave irradiation, for instance, has been shown to significantly accelerate the Knoevenagel condensation of rhodanines with aromatic aldehydes, often on a solid support like KF/Al₂O₃, reducing reaction times from hours to minutes. ekb.eg Similarly, ultrasonic irradiation has been used to promote a rapid, catalyst-free, three-component synthesis of rhodanines in water, highlighting another green and efficient approach. scilit.com These advanced methods represent the ongoing efforts to develop more sustainable and powerful tools for the derivatization of the rhodanine scaffold.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including rhodanine derivatives. nih.govresearchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to cleaner reactions and reduced reaction times compared to conventional heating methods. nih.gov
For the synthesis of N-substituted rhodanine analogues, microwave irradiation can be effectively employed. A general approach involves the reaction of an amine with carbon disulfide and a haloacetic acid derivative to form the rhodanine ring. In the context of 5-Methyl-3-(alpha-methylbenzyl)rhodanine, this would involve using α-methylbenzylamine.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Rhodanine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Yields | Moderate to Good | Good to Excellent |
| Side Reactions | More prevalent | Often minimized |
| Energy Consumption | Higher | Lower |
This table provides a general comparison based on literature for the synthesis of various rhodanine derivatives.
Organocatalytic and Metal-Free Protocols
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more environmentally benign alternative to metal-based catalysts. These metal-free protocols are particularly valuable in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
The synthesis of chiral rhodanine derivatives can be achieved through organocatalytic asymmetric reactions. For the introduction of the stereocenter at the alpha-position of the benzyl (B1604629) group on the nitrogen atom, an organocatalytic approach could be employed. For instance, a chiral amine catalyst could be used to direct the stereoselective addition of a rhodanine precursor to a suitable electrophile.
Furthermore, organocatalysis can be applied to the functionalization of the rhodanine ring itself. While direct alkylation at the C5 position can be challenging, organocatalytic methods for the asymmetric Michael addition of rhodanines to α,β-unsaturated compounds have been developed. rsc.org Although this does not directly yield a 5-methyl derivative, it demonstrates the potential of organocatalysis to control stereochemistry at the C5 position.
A potential metal-free strategy for the synthesis of this compound could involve the use of a chiral Brønsted acid or a bifunctional organocatalyst to control the cyclization step in the formation of the rhodanine ring from chiral starting materials.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Substitution at N-3 on Biological Activity
The nitrogen atom at position 3 of the rhodanine (B49660) ring is a critical site for chemical modification, and the nature of the substituent at this position profoundly influences the compound's pharmacological profile. SAR studies have demonstrated that a wide array of substituents, from small alkyl chains to large aromatic and heterocyclic systems, can be accommodated at this position, leading to diverse biological activities. nih.gov
The size, shape, and electronic properties of the N-3 substituent are key determinants of activity. For instance, studies on N-substituted (2-thioxothiazolidin-3-yl)acetic acid derivatives have shown that small substituents can enhance activity against certain cancer cell lines. However, increasing the size of the substituent to larger groups like isopropyl or benzyl (B1604629) can sometimes lead to a decrease in activity, likely due to steric hindrance at the biological target. nih.gov This highlights a delicate balance between substituent size and the spatial constraints of the target's binding pocket.
| Compound ID | N-3 Substituent | Relative Activity Trend | Reference |
| Analogue A | -CH₂COOH (Carboxymethyl) | Baseline | nih.gov |
| Analogue B | -CH(CH₃)COOH (α-Carboxyethyl) | Slight Increase | nih.gov |
| Analogue C | Benzyl | Decrease | nih.gov |
This table illustrates the general trend observed where increasing the size of the N-3 substituent beyond a certain point can be detrimental to activity in some series.
The N-3 substituent in 5-Methyl-3-(alpha-methylbenzyl)rhodanine is an alpha-methylbenzyl (also known as 1-phenylethyl) group. This moiety possesses several key features that are significant for SAR:
Bulk and Lipophilicity: It is a relatively large and lipophilic group. The phenyl ring contributes to its hydrophobicity, which can enhance binding to hydrophobic pockets within enzyme active sites or receptors.
Aromaticity: The presence of the phenyl ring allows for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.
Chirality: The alpha-carbon (the carbon atom attached to both the nitrogen and the phenyl ring) is a stereocenter. This introduces chirality into the molecule, a critical factor for biological activity.
The combination of bulk and aromaticity suggests that the alpha-methylbenzyl group is well-suited to occupy and interact with defined hydrophobic binding regions of a biological target.
Impact of Substitution at C-5 on Biological Activity
The C-5 position of the rhodanine ring features an "active methylene" group, making it the most common site for modification, typically through Knoevenagel condensation with various aldehydes or ketones. nih.gov This reaction introduces an exocyclic double bond (a ylidene or benzylidene moiety), which extends the conjugation of the system and is a hallmark of many highly active rhodanine derivatives. nih.gov
In general, 3,5-disubstituted rhodanine derivatives tend to exhibit greater biological activity than their corresponding 3-monosubstituted counterparts. nih.gov This synergistic effect suggests that interactions at both ends of the molecule are crucial for potent biological effects.
The subject compound possesses a methyl group at the C-5 position, which is a notable deviation from the more extensively studied 5-arylidene rhodanines. The impact of this C-5 methyl group can be understood by comparing it to other common substituents:
Versus 5-Unsubstituted: The addition of a methyl group increases the lipophilicity and steric bulk compared to a hydrogen atom. This can influence how the molecule fits into a binding site and may provide additional hydrophobic interactions, potentially enhancing activity.
Versus 5-Arylidene: The most significant comparison is with the 5-arylidene moiety. 5-Arylidene rhodanines feature a planar, conjugated system that often acts as a Michael acceptor and is crucial for the covalent or non-covalent inhibition of many enzymes. The 5-methyl group does not possess this extended conjugation or Michael acceptor capability. Therefore, this compound would be expected to have a different mechanism of action and target profile than its 5-arylidene counterparts. While the 5-arylidene group often confers high potency, the 5-methyl substitution may offer improved selectivity or a different pharmacological profile by eliminating the reactivity associated with a Michael acceptor.
| C-5 Substituent Type | Key Structural Feature | Common Impact on Activity |
| Methyl (as in target compound) | Small, lipophilic alkyl group | Modest increase in lipophilicity; lacks extended conjugation. |
| Unsubstituted (-H) | Smallest possible substituent | Baseline for comparison. |
| Arylidene (=CH-Ar) | Planar, conjugated system | Often confers high potency; can act as a Michael acceptor. |
Influence of Aromatic and Heterocyclic Moieties on Pharmacological Profile
Aromatic and heterocyclic rings are prevalent in the design of rhodanine-based inhibitors. The alpha-methylbenzyl group contains a phenyl ring, which significantly influences the pharmacological profile. Aromatic moieties are crucial for establishing specific interactions with biological targets. nih.gov
Studies have shown that aromatic groups on rhodanine derivatives can form π-stacking interactions with complementary aromatic residues in an enzyme's active site. nih.gov This type of interaction is a key component of molecular recognition and contributes significantly to the binding affinity of the inhibitor. The orientation and electronic properties of the aromatic ring can fine-tune this binding. For example, the introduction of a benzylidene moiety at the C-5 position was found to be more favorable for the inhibition of the PRL-3 enzyme than a naphthylidene group, demonstrating the sensitivity of the target to the nature of the aromatic system. nih.gov In this compound, the phenyl ring at the N-3 position serves as the primary aromatic feature for such potential interactions.
Stereochemical Considerations in Rhodanine Activity
Stereochemistry is a fundamental aspect of drug action, as biological targets like enzymes and receptors are chiral. The presence of a stereocenter in the alpha-methylbenzyl group of this compound means the compound can exist as two enantiomers: (R)-5-Methyl-3-(1-phenylethyl)rhodanine and (S)-5-Methyl-3-(1-phenylethyl)rhodanine.
It is highly probable that these two enantiomers will exhibit different biological activities. One enantiomer (the eutomer) will likely have a three-dimensional arrangement that fits more precisely into the chiral binding site of a target protein, leading to a stronger interaction and higher potency. The other enantiomer (the distomer) will have a poorer fit and, consequently, lower activity. This stereoselectivity is a well-documented phenomenon in medicinal chemistry. mdpi.com While specific studies comparing the enantiomers of this particular compound are not available, research on other chiral rhodanine derivatives has confirmed that stereochemistry plays a critical role in determining biological potency.
Analysis of Physicochemical Parameters (e.g., lipophilicity) in SAR
Rhodanine Core: The core itself has moderate lipophilicity.
C-5 Methyl Group: Adds a small amount of lipophilicity.
N-3 Alpha-Methylbenzyl Group: This is the most significant contributor to the compound's lipophilic character due to the phenyl ring and ethyl backbone.
The increased lipophilicity conferred by these groups can be advantageous, promoting passage through cell membranes to reach intracellular targets and enhancing binding to hydrophobic pockets. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. Therefore, the lipophilicity of this compound represents a balance, providing sufficient hydrophobic character for target interaction while ideally remaining within a range suitable for favorable pharmacokinetic properties.
Privileged Scaffold Hypothesis and Strategies for Structural Diversification
The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, unrelated biological targets through versatile and specific interactions. The rhodanine ring system, a derivative of thiazolidine, is widely recognized as such a privileged scaffold. nih.govresearchgate.netnih.govresearchgate.net Its utility stems from several key features: the presence of multiple sites for chemical modification, a favorable pharmacokinetic profile in many of its analogs, and its proven success in yielding clinically relevant molecules, such as the aldose reductase inhibitor, epalrestat. nih.govresearchgate.net
The rhodanine core, including in compounds like this compound, offers three primary positions for structural diversification: the N3-position of the heterocyclic ring, the C5-position methylene (B1212753) group, and the C2-thioxo group. However, the most extensively explored and impactful modifications for tuning biological activity are centered around the N3 and C5 positions. mdpi.com This strategic diversification allows for the generation of large libraries of compounds, each with potentially unique biological activities, making the rhodanine scaffold a fertile ground for drug discovery.
Rational drug design strategies for rhodanine derivatives often involve the systematic modification of these key positions to explore the chemical space around a biological target. The introduction of various substituents allows for the fine-tuning of steric, electronic, and hydrophobic properties, which in turn dictates the binding affinity and selectivity of the molecule.
Strategies for Structural Diversification at the C5-Position
The C5 position of the rhodanine ring is particularly amenable to modification, often through Knoevenagel condensation with various aldehydes and ketones. This reaction introduces a double bond at the C5 position, to which a wide array of substituents can be appended.
Introduction of Arylidene and Arylalkylidene Moieties: A common strategy involves the introduction of substituted aromatic rings (arylidene groups) at the C5 position. The nature and substitution pattern of this aromatic ring can have a profound impact on the compound's biological activity. For instance, in the context of anticancer activity, the presence of electron-donating or electron-withdrawing groups on the aryl ring can modulate the compound's potency. mdpi.com The introduction of a simple methyl group at the C5 position, as in this compound, represents a more subtle modification compared to a larger arylidene group. This smaller alkyl substituent would primarily influence the local steric environment and lipophilicity without introducing the extended electronic system of an aromatic ring.
Impact of C5 Substituents on Activity: Structure-activity relationship (SAR) studies on various 5-substituted rhodanines have demonstrated the critical role of the C5-substituent in determining the mechanism of action and target specificity. For example, the size and nature of the group at C5 can influence whether a compound acts as an enzyme inhibitor, an antimicrobial agent, or an anticancer drug. researchgate.netnih.gov
| C5-Substituent | General Impact on Biological Activity | Reference Compound Example |
| Arylidene | Often confers anticancer, antimicrobial, and enzyme inhibitory activities. Substituents on the aryl ring are key for potency. | 5-(4-chlorobenzylidene)rhodanine |
| Arylalkylidene | Can enhance lipophilicity and alter binding interactions compared to arylidene. | 5-(4-methoxybenzyl)rhodanine |
| Small Alkyl (e.g., Methyl) | Increases lipophilicity locally and provides a specific steric profile without large electronic effects. | 5-Methylrhodanine |
Strategies for Structural Diversification at the N3-Position
Introduction of Alkyl and Aralkyl Groups: The introduction of various alkyl and aralkyl (like the alpha-methylbenzyl group) substituents at the N3 position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of rhodanine derivatives. The alpha-methylbenzyl group in this compound is a chiral, bulky, and lipophilic moiety. Its presence is expected to impart a specific three-dimensional conformation to the molecule, which can be crucial for enantioselective recognition by a biological target.
Impact of N3 Substituents on Activity: SAR studies have shown that the nature of the N3-substituent can influence the potency and selectivity of rhodanine-based compounds. For instance, the introduction of a carboxylic acid-containing substituent at the N3 position has been a successful strategy in the design of aldose reductase inhibitors. nih.gov The bulk and stereochemistry of the N3-substituent can also play a role in avoiding non-specific interactions and reducing toxicity. nih.gov
| N3-Substituent | General Impact on Biological Activity | Reference Compound Example |
| Small Alkyl (e.g., Ethyl) | Increases lipophilicity and can enhance cell permeability. | 3-Ethylrhodanine |
| Carboxyalkyl | Can improve solubility and introduce a key interaction point for certain enzymes. | Rhodanine-3-acetic acid |
| Aralkyl (e.g., Benzyl) | Increases bulk and lipophilicity, can engage in pi-stacking interactions. | 3-Benzylrhodanine |
| Chiral Aralkyl (e.g., alpha-methylbenzyl) | Introduces stereochemistry, which can be critical for selective binding to chiral targets like proteins. | 3-(alpha-methylbenzyl)rhodanine |
The combination of modifications at both the C5 and N3 positions, as seen in this compound, represents a rational approach to drug design. This "3,5-disubstitution" pattern is a powerful strategy for generating highly potent and selective molecules, as the substituents can work in concert to optimize the compound's interaction with its biological target. mdpi.com The methyl group at C5 and the alpha-methylbenzyl group at N3 together define a specific chemical entity with a unique steric and electronic profile, designed to fit into a particular binding pocket and elicit a desired biological response.
Computational Approaches in the Study of 5 Methyl 3 Alpha Methylbenzyl Rhodanine
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can predict the potency of novel compounds, thus prioritizing synthetic efforts.
In the context of rhodanine (B49660) derivatives, QSAR studies have been instrumental in elucidating the structural requirements for their biological activities, including anticancer and antimicrobial effects. nih.gov These models are typically developed using a dataset of compounds with known activities, from which molecular descriptors are calculated. These descriptors, which can be constitutional, topological, geometrical, or electronic, are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the principles of QSAR by considering the three-dimensional properties of molecules. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bonding fields are favorable or unfavorable for activity.
For rhodanine derivatives, 3D-QSAR studies have provided detailed insights into the structural features that govern their inhibitory activities. For instance, a 3D-QSAR model developed for a series of rhodanine-based inhibitors of a particular enzyme might reveal that a bulky substituent at a specific position on the rhodanine core enhances activity, while an electronegative group at another position is detrimental. These models are statistically validated to ensure their predictive power. Key statistical parameters used for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the Fischer test value (F value). A high Q² value (typically > 0.5) is indicative of a robust and predictive model.
Pharmacophore modeling is another crucial aspect of 3D-QSAR. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target receptor and elicit a biological response. These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). Pharmacophore models for rhodanine derivatives often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are critical for their interaction with biological targets. scirp.org
A representative example of statistical validation parameters for a 3D-QSAR model developed for a series of rhodanine derivatives is presented in Table 1.
Table 1: Representative Statistical Validation Parameters for a 3D-QSAR Model of Rhodanine Derivatives
| Parameter | Value | Description |
|---|---|---|
| R² | 0.903 | Squared correlation coefficient, indicating a good fit of the model to the training data. |
| Q² | 0.869 | Cross-validated squared correlation coefficient, indicating good predictive ability. |
| F value | 247.2 | Fischer test value, indicating the statistical significance of the model. |
| SD | 0.081 | Standard deviation of the regression. |
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to understand the binding mode of a ligand in the active site of a target protein and to estimate the strength of the interaction.
For 5-Methyl-3-(alpha-methylbenzyl)rhodanine and its analogs, molecular docking studies have been pivotal in identifying potential biological targets and elucidating the molecular basis of their activity. The process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various possible binding poses of the ligand within the receptor's binding site. A scoring function is then used to rank these poses based on their predicted binding affinity.
The output of a molecular docking simulation provides valuable information on the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) docking score generally indicates a more favorable binding interaction.
Furthermore, docking studies reveal the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
Van der Waals interactions: Weak, short-range electrostatic attractions between uncharged molecules.
Pi-pi stacking: Occurs between aromatic rings on the ligand and aromatic amino acid residues in the protein.
By analyzing these interactions, researchers can understand why a particular rhodanine derivative is active against a specific target and can design new derivatives with improved binding affinity and selectivity. For example, a docking study might show that the carbonyl group of the rhodanine ring of this compound forms a crucial hydrogen bond with a specific amino acid residue in the active site of an enzyme.
Table 2 provides an example of docking results for a series of rhodanine derivatives against a hypothetical protein target, illustrating the types of data obtained from such studies.
Table 2: Example of Molecular Docking Results for Rhodanine Derivatives
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | -8.5 | Arg120, Tyr234, Phe356 |
| Derivative B | -7.9 | Arg120, Leu230, Phe356 |
| Derivative C | -9.2 | Arg120, Tyr234, Trp350 |
| This compound (Hypothetical) | -8.8 | Arg120, Tyr234, Val352 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of drug discovery, DFT calculations provide valuable insights into the electronic properties of molecules, which in turn can be correlated with their reactivity and biological activity.
For rhodanine derivatives, DFT calculations are employed to compute a range of molecular properties, including:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is useful for predicting how a molecule will interact with its biological target.
Studies on rhodanine derivatives have shown that these DFT-calculated parameters can be correlated with their experimental properties, such as their electrochemical behavior and biological activity. mdpi.com For instance, a lower HOMO-LUMO gap might suggest higher reactivity, which could translate to greater biological potency.
Table 3 presents a set of representative DFT-calculated parameters for a series of rhodanine derivatives.
Table 3: Representative DFT-Calculated Parameters for Rhodanine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Rhodanine | -6.54 | -1.89 | 4.65 | 3.21 |
| Derivative X | -6.21 | -2.15 | 4.06 | 4.56 |
| Derivative Y | -5.98 | -2.33 | 3.65 | 5.89 |
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be broadly divided into two categories: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
In the context of discovering novel ligands related to this compound, both approaches are valuable.
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the biological target. Molecular docking, as described in section 5.2, is a primary tool for SBVS. A large database of compounds is docked into the active site of the target, and the compounds are ranked based on their docking scores. The top-ranked compounds are then selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These methods use the information from a set of known active ligands to identify new compounds with similar properties. Pharmacophore modeling is a powerful LBVS technique. A pharmacophore model derived from active rhodanine derivatives can be used as a 3D query to search compound databases for molecules that match the pharmacophore's features.
The process of virtual screening typically involves several steps, starting with the preparation of the compound library, followed by the screening itself, and finally, post-processing and filtering of the results to select a manageable number of promising candidates for further investigation.
Molecular Dynamics Simulations for Ligand-Target Dynamic Interactions
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD is a computational method that simulates the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamic interactions that occur when a ligand binds to its target.
For the this compound-protein complex, an MD simulation could reveal:
Stability of the Binding Pose: MD simulations can assess the stability of the binding pose predicted by molecular docking. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking result.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more realistic representation of the binding event.
Role of Water Molecules: Water molecules in the active site can play a crucial role in mediating ligand-protein interactions. MD simulations can explicitly model the behavior of these water molecules and their contribution to the binding affinity.
Free Energy of Binding: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimate of the binding affinity than docking scores alone.
The analysis of MD simulation trajectories often involves calculating parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) of the atoms in the system. A stable RMSD of the ligand within the binding site suggests a stable binding mode.
Advanced Spectroscopic and Analytical Characterization Methodologies for Rhodanine Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Methyl-3-(alpha-methylbenzyl)rhodanine, the proton spectrum would exhibit characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methine proton of the alpha-methylbenzyl moiety, the methine proton at the 5-position of the rhodanine (B49660) ring, and the two distinct methyl groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity of the molecular framework. st-andrews.ac.ukresearchgate.netresearchgate.net
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. nist.gov Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and functional group. Key signals for this compound would include those for the carbonyl (C=O) and thiocarbonyl (C=S) groups at the low-field end of the spectrum, followed by the aromatic carbons, and finally the aliphatic carbons of the methyl and methine groups at the high-field end.
Interactive Data Table: Predicted NMR Data for this compound
This table outlines the anticipated chemical shifts (δ) in parts per million (ppm) for the key nuclei in the structure. The data is based on typical values for similar structural motifs.
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic-H (benzyl) | 7.20 - 7.40 | C=S (thiocarbonyl) | 195 - 205 |
| CH-N (methine) | 5.80 - 6.20 | C=O (carbonyl) | 170 - 175 |
| CH-S (methine) | 4.20 - 4.50 | Aromatic-C (benzyl) | 125 - 140 |
| CH₃-C₅ (methyl) | 1.50 - 1.70 | CH-N (methine) | 55 - 65 |
| CH₃-CH (methyl) | 1.60 - 1.80 | C₅-S (methine) | 45 - 55 |
| CH₃ (both) | 15 - 25 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.netresearchgate.net By measuring the mass-to-charge ratio (m/z) of an ion to four or five decimal places, HRMS allows for the calculation of a unique molecular formula.
For this compound (C₁₂H₁₃NOS₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would involve ionizing the sample (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺). A match between the experimentally measured mass and the calculated theoretical mass, typically within a tolerance of ±5 ppm, provides unequivocal confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netresearchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band for the carbonyl (C=O) group and another for the thiocarbonyl (C=S) group would be prominent. Additionally, bands corresponding to aromatic C-H stretching and C-N stretching would be expected, confirming the presence of these structural features.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1750 |
| Thiocarbonyl (C=S) | Stretch | 1050 - 1250 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-N | Stretch | 1350 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The rhodanine core, containing chromophores like the carbonyl and thiocarbonyl groups conjugated with the nitrogen and sulfur atoms, is expected to exhibit characteristic π → π* and n → π* electronic transitions. The absorption maxima (λmax) and molar absorptivity values obtained from the UV-Vis spectrum are useful for quantitative analysis and for studying the electronic properties of the molecule.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed molecular structure, including exact bond lengths, bond angles, and torsional angles. nist.gov
For this compound, a successful crystallographic analysis would reveal:
The planarity or conformation of the five-membered rhodanine ring.
The precise orientation of the alpha-methylbenzyl substituent relative to the rhodanine core.
The stereochemical configuration at the chiral centers.
The intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of molecules in the crystal lattice. nist.gov
This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Electrochemical Characterization and Sensor Applications
The electrochemical properties of rhodanine derivatives can be investigated using techniques such as cyclic voltammetry (CV). researchgate.net These studies can reveal the oxidation and reduction potentials of the molecule, providing insight into its electronic characteristics and its ability to participate in electron transfer reactions. The rhodanine scaffold contains heteroatoms (N, S) that can act as coordination sites for metal ions.
This property makes rhodanine derivatives attractive candidates for the development of electrochemical sensors. By immobilizing a compound like this compound onto an electrode surface, a chemically modified electrode (CME) can be created. The binding of a target analyte, such as a heavy metal ion, to the rhodanine ligand would likely perturb its electronic structure, leading to a measurable change in the electrochemical response (e.g., a shift in peak potential or a change in current). This change can be correlated to the concentration of the analyte, forming the basis of a sensor. researchgate.net
Future Research Directions and Therapeutic Potential
Development of Selective and Potent Rhodanine-Based Agents with Enhanced Efficacy
Future research will likely focus on the rational design and synthesis of novel rhodanine (B49660) derivatives with improved selectivity and potency. The rhodanine scaffold is a versatile platform for chemical modification, particularly at the N-3 and C-5 positions, which allows for the fine-tuning of biological activity. The introduction of various substituents can lead to compounds with enhanced efficacy against a range of biological targets. For instance, the development of rhodanine-3-acetic acids has yielded promising leads against targets such as MRSA and various viruses.
A key strategy will be to optimize the physicochemical properties of these compounds to improve their pharmacokinetic profiles. Lipophilicity, for example, can be modulated to enhance cell permeability and, consequently, anticancer activity. The goal is to create derivatives that are not only potent but also highly selective for their intended targets, thereby minimizing off-target effects.
Exploration of Novel Biological Targets and Signaling Pathways
The broad spectrum of biological activities exhibited by rhodanine derivatives, including antimicrobial, antiviral, antidiabetic, and antitumor effects, suggests their interaction with a diverse array of cellular targets. A significant area for future research is the identification and validation of novel biological targets and the elucidation of the signaling pathways modulated by these compounds.
Rhodanine derivatives have been shown to inhibit various enzymes and proteins crucial for disease progression. For example, some rhodanines act as inhibitors of the phosphatase of regenerating liver (PRL-3) and can induce apoptosis in cancer cells. Future studies will likely employ advanced techniques such as proteomics and chemical biology to uncover new protein-ligand interactions and to map the complex signaling networks affected by rhodanine-based compounds. This will provide a deeper understanding of their mechanisms of action and open up new therapeutic avenues.
Innovative Synthetic Routes and Sustainable Chemistry in Rhodanine Research
The development of innovative and sustainable synthetic methodologies for rhodanine derivatives is a crucial aspect of future research. Green chemistry principles are increasingly being applied to the synthesis of these compounds to create more environmentally friendly and efficient processes. This includes the use of aqueous reaction media, ultrasound irradiation, and microwave-assisted synthesis to accelerate reactions and improve yields.
Researchers are exploring tandem and multicomponent reactions to construct complex rhodanine-based molecules in a single step, reducing waste and improving atom economy. The use of ionic liquids as recyclable and non-volatile solvents is another promising approach. These advancements in synthetic chemistry will not only facilitate the rapid generation of diverse rhodanine libraries for biological screening but also contribute to more sustainable drug development practices.
Integration of In Silico and Experimental Methodologies for Accelerated Drug Discovery
The synergy between computational and experimental approaches is poised to accelerate the discovery and development of new rhodanine-based therapeutics. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the biological activity of novel compounds and for understanding their interactions with target proteins.
Virtual screening of large compound libraries can identify promising rhodanine scaffolds for further experimental validation. These computational predictions, when integrated with experimental data from high-throughput screening and other biological assays, can guide the rational design of more potent and selective drug candidates. This integrated approach streamlines the drug discovery process, saving time and resources.
Addressing Challenges in Rhodanine Research (e.g., Pan-Assay Interference Compounds - PAINS)
A significant challenge in the development of rhodanine-based drugs is the potential for these compounds to act as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can interfere with biological assays in a nonspecific manner, leading to false-positive results. The rhodanine core is a known PAINS substructure, which necessitates careful validation of any observed biological activity.
Future research must rigorously address the PAINS issue through the use of orthogonal assays, biophysical techniques, and structural biology to confirm specific target engagement. It is crucial to differentiate between genuine biological activity and assay artifacts to avoid pursuing false leads. Developing filters and computational models to predict PAINS liability early in the drug discovery process will be essential.
Potential for Combination Therapies and Analog Design
The therapeutic potential of rhodanine derivatives may be enhanced through their use in combination with other established drugs. Combination therapies can offer synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity. Future studies should explore the efficacy of rhodanine-based compounds in combination with existing anticancer, antimicrobial, or antiviral agents.
Furthermore, the design of novel analogs based on the rhodanine scaffold continues to be a promising strategy. By systematically modifying the substituents on the rhodanine ring, it is possible to create a wide range of compounds with diverse biological activities. This analog-based approach, guided by structure-activity relationship (SAR) studies, will continue to be a cornerstone of rhodanine research, leading to the discovery of new and improved therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for 5-Methyl-3-(α-methylbenzyl)rhodanine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation. A common protocol involves reacting 3-methylrhodanine with α-methylbenzyl aldehyde in a methanol:acetic acid (5:2) solvent system under reflux (80°C for 4 hours) using sodium acetate as a base catalyst. Microwave-assisted synthesis with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) in water significantly reduces reaction time (20–30 minutes) while maintaining yields >85% . Key parameters include:
- Catalyst: Sodium acetate (2 eq) for traditional methods; ionic liquids for green chemistry approaches.
- Temperature: 80°C for conventional heating vs. controlled microwave irradiation.
- Solvent: Polar protic solvents (e.g., acetic acid) enhance electrophilicity of the aldehyde.
Q. What analytical techniques are critical for characterizing 5-Methyl-3-(α-methylbenzyl)rhodanine and its derivatives?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regioselectivity of the α-methylbenzyl substitution and rhodanine core structure. The methyl group at C3 appears as a singlet (~δ 2.1 ppm), while the benzylidene proton resonates at δ 7.3–7.6 ppm .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H] at m/z 264.08 for CHNOS) .
- X-ray Crystallography: Resolves stereochemical ambiguities in solid-state structures, particularly for enantiomeric variants .
Q. How is the antimicrobial activity of 5-Methyl-3-(α-methylbenzyl)rhodanine evaluated in preclinical studies?
Methodological Answer: Antimicrobial assays typically follow CLSI guidelines:
- Bacterial Strains: Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains are used.
- Protocol: Serial dilution (1–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours. Minimum Inhibitory Concentration (MIC) is determined via turbidity (OD) and validated with colony-forming unit (CFU) counts .
- Controls: Ciprofloxacin (1 µg/mL) as a positive control; solvent-only as a negative control.
Data Contradiction Note: Discrepancies in MIC values (e.g., 8 µg/mL vs. 16 µg/mL for S. aureus) may arise from differences in bacterial inoculum size or solvent effects. Triplicate averaging and standardized inoculum preparation (0.5 McFarland) mitigate variability .
Advanced Research Questions
Q. How can computational methods resolve contradictory bioactivity data for 5-Methyl-3-(α-methylbenzyl)rhodanine derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding affinities to target proteins (e.g., E. coli DNA gyrase). For example:
- Docking Score: A derivative with a –9.2 kcal/mol binding energy to gyrase B correlates with experimental MIC = 4 µg/mL, while a –7.5 kcal/mol score aligns with MIC = 32 µg/mL .
- Contradiction Resolution: Poor correlation between computational and experimental data may indicate off-target effects, requiring proteomics (e.g., 2D gel electrophoresis) to identify secondary targets .
Q. What strategies improve the enantiomeric purity of 5-Methyl-3-(α-methylbenzyl)rhodanine for structure-activity relationship (SAR) studies?
Methodological Answer:
- Chiral Resolution: Use of (R)- or (S)-α-methylbenzyl aldehyde in synthesis ensures enantiopure products. The (R)-isomer shows 3-fold higher α-glucosidase inhibition (IC = 1.2 µM) than the (S)-isomer (IC = 3.7 µM) .
- Chromatography: Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers with >99% purity .
Q. How do solvent polarity and substituent effects influence the electronic properties of the rhodanine core?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d) models reveal that electron-withdrawing groups (e.g., –NO) at the benzylidene position reduce HOMO-LUMO gaps (ΔE = 3.1 eV vs. 3.8 eV for unsubstituted derivatives), enhancing reactivity .
- Solvent Effects: Acetic acid increases electrophilicity of the aldehyde, accelerating Knoevenagel condensation kinetics by 40% compared to aprotic solvents .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer:
- Ionic Liquids: Reusable catalysts like [BMIM]Cl reduce E-factor (kg waste/kg product) from 12.5 (conventional) to 2.3 .
- Microwave Assistance: Reduces energy consumption by 60% and reaction time by 75% compared to thermal methods .
Note on Theoretical Frameworks:
All methodologies align with Guiding Principle 2 of evidence-based inquiry, linking synthetic and biological data to conceptual frameworks such as frontier molecular orbital theory or enzyme inhibition kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
